![molecular formula C14H19FN2O3S B5870169 N~1~-cyclopentyl-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5870169.png)
N~1~-cyclopentyl-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopentyl-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CPG-10101, is a novel compound that has gained attention in recent years due to its potential therapeutic benefits. This compound belongs to the class of glycine transporter inhibitors and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mechanism of Action
CPG-10101 acts as a selective inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By blocking glycine transporters, CPG-10101 can increase the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function. This, in turn, can facilitate the release of neurotransmitters such as glutamate, which is essential for proper brain function.
Biochemical and Physiological Effects:
CPG-10101 has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance NMDA receptor function, increase the release of neurotransmitters such as glutamate, and improve synaptic plasticity. CPG-10101 has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
CPG-10101 has several advantages for lab experiments, including its high selectivity for glycine transporters, low toxicity, and good pharmacokinetic properties. However, one limitation of CPG-10101 is its poor water solubility, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of CPG-10101. One potential application is for the treatment of schizophrenia, where CPG-10101 has shown promising results in preclinical studies. Additionally, CPG-10101 has also been studied for its potential therapeutic benefits in depression, anxiety, and substance abuse disorders. Further research is needed to determine the efficacy and safety of CPG-10101 in clinical trials and to explore its potential use in combination with other treatments.
Synthesis Methods
CPG-10101 can be synthesized through a multi-step process involving the reaction of cyclopentylmagnesium bromide with 3-fluoro-4-nitrobenzene followed by reduction with palladium on carbon. The resulting intermediate is then reacted with methylsulfonyl chloride and subsequently treated with glycine to obtain CPG-10101.
Scientific Research Applications
CPG-10101 has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and substance abuse disorders. Preclinical studies have shown that CPG-10101 can effectively block glycine transporters, leading to an increase in glycine levels in the brain. This, in turn, can enhance NMDA receptor function, which is known to play a critical role in regulating neurotransmission and synaptic plasticity.
properties
IUPAC Name |
N-cyclopentyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-8-4-5-11(15)9-13)10-14(18)16-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSPXDUSIXHGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.